The compound (2S,3R,5S)-5-((1,3-Dihydroxypropan-2-yl)amino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol, also known as Voglibose, is a carbohydrate derivative primarily used in the treatment of diabetes. Its structure consists of a cyclohexane ring with multiple hydroxyl groups and an amino group attached to a propanediol moiety. The compound has been categorized under the International Union of Pure and Applied Chemistry nomenclature system and is recognized by its CAS number 83480-29-9.
Voglibose was first developed in Japan and is used as an alpha-glucosidase inhibitor. It is derived from natural sources and synthesized through various chemical methods. The compound's synthesis and properties have been detailed in several scientific studies and patents.
Voglibose falls under the classification of carbohydrate derivatives. It is specifically categorized as an alpha-glucosidase inhibitor, which plays a significant role in managing postprandial hyperglycemia in diabetic patients.
The synthesis of Voglibose can be achieved through multiple pathways, primarily involving the reaction of various sugar derivatives with amino compounds. A common method includes:
A typical reaction setup involves stirring the starting materials at room temperature, followed by the addition of sodium cyanoborohydride after one hour. The mixture is then concentrated under reduced pressure, and the product is purified using ion-exchange chromatography to yield Voglibose with high purity levels .
Voglibose has a complex molecular structure characterized by multiple hydroxyl groups and an amino group attached to a cyclohexane core. Its molecular formula is with a molecular weight of approximately 267.28 g/mol.
Voglibose primarily functions by inhibiting alpha-glucosidase enzymes in the intestines, which are responsible for breaking down carbohydrates into glucose. This inhibition leads to a reduction in glucose absorption post-meal.
The compound undergoes various chemical reactions during its synthesis, including:
Voglibose operates through competitive inhibition of alpha-glucosidase enzymes located in the intestinal brush border. By binding to these enzymes, it prevents the hydrolysis of oligosaccharides into monosaccharides, thereby delaying glucose absorption and lowering postprandial blood glucose levels.
Voglibose is primarily used in clinical settings for managing type 2 diabetes mellitus by controlling blood sugar levels post-meal. Its application extends to:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4